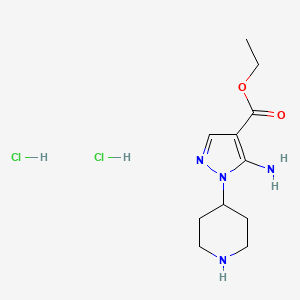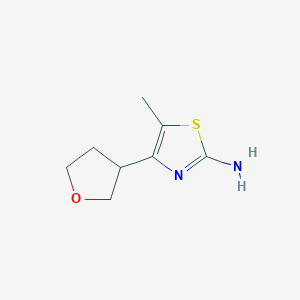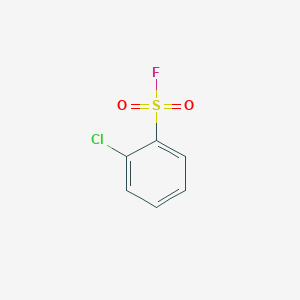
Fluorure de 2-chloro-benzènesulfonyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-benzenesulfonyl fluoride is a type of sulfonyl fluoride . Sulfonyl fluorides are known for their significant utility as reactive probes in chemical biology and molecular pharmacology . They are used as electrophilic warheads by both medicinal chemists and chemical biologists .
Synthesis Analysis
Sulfonyl fluorides have been synthesized through various methods. New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Employing non-sulfur-containing substrates has led to the development of transition-metal-catalysed processes based on palladium, copper, and nickel, as well as the use of SO2F2 gas as an electrophilic hub .Molecular Structure Analysis
The molecular weight of 2-Chloro-benzenesulfonyl fluoride is 194.61 . The empirical formula is C6H4ClFO2S .Chemical Reactions Analysis
Sulfonyl fluorides are known to modify not only reactive serines but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues . This makes them useful in various chemical reactions.Applications De Recherche Scientifique
Développement de nouvelles méthodes de synthèse
Les fluorures de sulfonyle, y compris le fluorure de 2-chloro-benzènesulfonyle, ont été utilisés comme cibles et substrats dans le développement de nouvelles méthodes de synthèse . L'équilibre entre réactivité et stabilité, si attrayant pour ces applications, en particulier la résistance des fluorures de sulfonyle à l'hydrolyse dans des conditions physiologiques, a offert des opportunités aux chimistes de synthèse .
Chimie médicinale
Les fluorures de sulfonyle sont utilisés comme têtes de guerre électrophile par les chimistes médicinaux . Ils présentent un équilibre stabilité-réactivité unique, ce qui en fait des motifs privilégiés dans l'interaction covalente sélective avec des acides aminés ou des protéines spécifiques du contexte pour diverses applications .
Biologie chimique
Dans le domaine de la biologie chimique, les fluorures de sulfonyle ont trouvé une utilité remarquable en tant que sondes covalentes . Ils permettent le ciblage efficace des résidus d'acides aminés du site actif .
Découverte de médicaments
Les fluorures de sulfonyle ont été identifiés et utilisés dans les domaines de la découverte de médicaments . Par exemple, les inhibiteurs de la sérine protéase couramment utilisés comprennent le (2-aminoéthyl)benzènesulfonylfluorure .
Molécules fonctionnelles
Les fluorures de sulfonyle ont trouvé des applications dans la création de molécules fonctionnelles . Leurs propriétés uniques les rendent adaptés à une variété d'applications en science des matériaux .
Effets bactéricides
Des rapports antérieurs ont noté les effets bactéricides des acides benzoïques substitués par des fluorures de sulfonyle envers Bacillus subtilis et les bactéries lactiques . Cela suggère des applications potentielles dans le domaine de la microbiologie et des produits pharmaceutiques .
Mécanisme D'action
Target of Action
2-Chloro-benzenesulfonyl fluoride is a type of sulfonyl fluoride, which has been identified as a target and substrate in the development of new synthetic methods . Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
Mode of Action
The mode of action of 2-Chloro-benzenesulfonyl fluoride involves its interaction with its targets, primarily through a process known as sulfur(vi)-fluoride exchange (SuFEx) processes . This process is characterized by the compound’s ability to engage with nucleophiles under suitable reaction conditions . The sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-benzenesulfonyl fluoride are primarily those involving sulfur-containing substrates . These include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . The compound’s ability to selectively manipulate molecules that already contain a sulfonyl fluoride group has also proved to be a popular tactic .
Pharmacokinetics
The compound’s resistance to hydrolysis under physiological conditions suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 2-Chloro-benzenesulfonyl fluoride’s action are largely dependent on its targets. For example, in the realm of biochemistry, sulfonyl fluorides have been found to have bactericidal effects . .
Action Environment
The action, efficacy, and stability of 2-Chloro-benzenesulfonyl fluoride can be influenced by various environmental factors. For instance, the compound’s resistance to hydrolysis under physiological conditions suggests that it may be stable in aqueous environments . .
Safety and Hazards
Orientations Futures
The advent of sulfur(vi)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . Sulfonyl fluorides are expected to find greater utility in areas such as covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites, substrates, and protein–protein interactions .
Analyse Biochimique
Biochemical Properties
2-Chloro-benzenesulfonyl fluoride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the sulfonyl fluoride motif, which can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-benzenesulfonyl fluoride involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-benzenesulfonyl fluoride can change over time. The product is chemically stable under standard ambient conditions (room temperature)
Propriétés
IUPAC Name |
2-chlorobenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOECQWWSUHZUMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864872-77-5 |
Source


|
| Record name | 864872-77-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B2367872.png)
![(E)-N-[1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2367873.png)
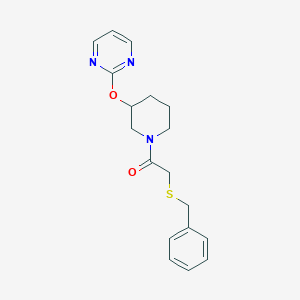
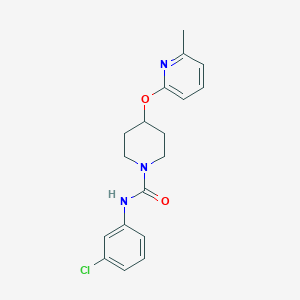
![2-(2-(Diethylamino)ethyl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2367878.png)

![6-Propyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2367882.png)
![N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2367884.png)
![2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2367885.png)
![N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2367886.png)
![1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/no-structure.png)
